molecular formula C11H17Cl2NSi B13959165 2,4-Dichloro-5-(triethylsilyl)pyridine CAS No. 837364-99-5

2,4-Dichloro-5-(triethylsilyl)pyridine

Cat. No.: B13959165
CAS No.: 837364-99-5
M. Wt: 262.25 g/mol
InChI Key: FKDBHVXICCYAFL-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(triethylsilyl)pyridine is a chemical compound with the molecular formula C10H15Cl2NSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and triethylsilyl groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(triethylsilyl)pyridine typically involves the chlorination of pyridine followed by the introduction of the triethylsilyl group. One common method is the reaction of 2,4-dichloropyridine with triethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(triethylsilyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dichloro-5-(triethylsilyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(triethylsilyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of the triethylsilyl group can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(triethylsilyl)pyridine is unique due to the presence of the triethylsilyl group, which provides steric hindrance and can influence the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules, offering different reactivity compared to similar compounds with other substituents.

Properties

CAS No.

837364-99-5

Molecular Formula

C11H17Cl2NSi

Molecular Weight

262.25 g/mol

IUPAC Name

(4,6-dichloropyridin-3-yl)-triethylsilane

InChI

InChI=1S/C11H17Cl2NSi/c1-4-15(5-2,6-3)10-8-14-11(13)7-9(10)12/h7-8H,4-6H2,1-3H3

InChI Key

FKDBHVXICCYAFL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CN=C(C=C1Cl)Cl

Origin of Product

United States

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